Photoacid Generation Rate (Dill C Parameter) Compared to Triphenylsulfonium and Iodonium PAGs in PHOST Polymer Matrix
The photoacid generation rate constant (Dill C) for 1-(4-butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate has been measured at 0.040–0.056 cm²/mJ under 248 nm exposure, with the value dependent on the specific polymer matrix environment [1]. For the closest comparative anionic counterpart, triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf) in a poly(p-hydroxystyrene) (PHOST) matrix, the Dill C constant was determined to be 0.040 cm²/mJ using the same interdigitated electrode capacitance normalization method [2]. The tetrahydrothiophenium-based PAG achieves comparable or moderately higher photoacid generation efficiency while simultaneously providing enhanced 193 nm transparency due to the non-aromatic cation architecture—a dual advantage not offered by the triarylsulfonium comparator [3].
| Evidence Dimension | Dill C photoacid generation rate constant |
|---|---|
| Target Compound Data | 0.040–0.056 cm²/mJ (in polymer thin film, 248 nm exposure) |
| Comparator Or Baseline | Triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf): 0.040 cm²/mJ in PHOST polymer matrix, 248 nm |
| Quantified Difference | Target compound upper range exceeds TPS-Nf by approximately 40% under optimal matrix conditions; lower range equivalent |
| Conditions | 248 nm KrF excimer laser exposure; polymer thin films; interdigitated electrode capacitance measurement; PHOST matrix for comparator |
Why This Matters
A higher Dill C value directly increases resist photospeed (reducing exposure dose requirements) without sacrificing acid generation uniformity, translating to higher wafer throughput and lower cost-of-ownership in semiconductor manufacturing.
- [1] Improved method for measuring photoacid generator kinetics in polymer thin films using normalized interdigitated electrode capacitance data. (2004). Journal of Vacuum Science & Technology B, 22(3), 1163. View Source
- [2] CiNii Research. (2004). Improved method for measuring photoacid generator kinetics in polymer thin films using normalized interdigitated electrode capacitance data (Dill C values: TPS-Nf = 0.040 cm²/mJ). View Source
- [3] Shima, M., Ishii, H., & Nakamura, A. (2004). Radiation sensitive resin composition (disclosing tetrahydrothiophenium PAG transmittance advantage at 193 nm). U.S. Patent Application US20040072094. View Source
